molecular formula C21H21NO2S B1682939 Tazarotene CAS No. 118292-40-3

Tazarotene

Cat. No. B1682939
M. Wt: 351.5 g/mol
InChI Key: OGQICQVSFDPSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05602130

Procedure details

Reaction vessels used in this procedure were flame dried under vacuum and all operations carried out in an oxygen-free, argon or nitrogen atmosphere. To a solution of 465.7 mg (2.3019 mmol) of 4,4-dimethyl-6-ethynyl-thiochroman in 4 ml of dry tetrahydrofuran at 0° C. was added dropwise 1.5 ml of 1.6M (2.4 mmol) n-butyllithium in hexane. This was stirred at 0° C. for 10 minutes and at room temperature for 10 minutes, cooled again to 0° C. and then treated with a solution of 330 mg (2.4215 mmol) of fused ZnCl2 in 4 ml dry tetrahydrofuran using a double ended needle. Thereafter the solution was stirred at 0° C. for 30 minutes, then at room temperature for 10 minutes. A solution of 426.3 mg (2.2967 mmol) of ethyl 6-chloronicotinoate (from Example 5) in 4 ml dry tetrahydrofuran was transferred by double ended needle into a suspension of 430 mg (0.37 mmol) of tetrakistriphenylphosphine palladium in 4 ml dry tetrahydrofuran and stirred at room temperature for 10 minutes, then treated by double ended needle with the solution of the alkynylzinc prepared above. This mixture was stirred at room temperature for 18 hours, then quenched with 100 ml water. Product was recovered by extraction with 3×75 ml ether. Ether fractions were combined and washed with saturated NaCl solutions and dried (mgSO4). Solvent was removed in vacuo and the residue purified by flash chromatography (silica; 5% ethyl acetate in hexane) followed by HPLC (Whatman Partisil M-9 10/50; 4% ethyl acetate in hexane) to give the title compound as a white solid.
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
330 mg
Type
catalyst
Reaction Step One
Quantity
465.7 mg
Type
reactant
Reaction Step Two
Quantity
2.4 mmol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
426.3 mg
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
430 mg
Type
reactant
Reaction Step Four
Quantity
4 mL
Type
solvent
Reaction Step Four
[Compound]
Name
alkynylzinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]#[CH:13])[CH:10]=2)[S:5][CH2:4][CH2:3]1.C([Li])CCC.Cl[C:21]1[CH:31]=[CH:30][C:24]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:23][N:22]=1>O1CCCC1.CCCCCC.[Cl-].[Cl-].[Zn+2]>[CH3:1][C:2]1([CH3:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]#[C:13][C:21]3[CH:31]=[CH:30][C:24]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:23][N:22]=3)[CH:10]=2)[S:5][CH2:4][CH2:3]1 |f:5.6.7|

Inputs

Step One
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
330 mg
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Two
Name
Quantity
465.7 mg
Type
reactant
Smiles
CC1(CCSC2=CC=C(C=C12)C#C)C
Name
Quantity
2.4 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
426.3 mg
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C=C1
Step Four
Name
tetrakistriphenylphosphine palladium
Quantity
430 mg
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
alkynylzinc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This was stirred at 0° C. for 10 minutes and at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction vessels
TEMPERATURE
Type
TEMPERATURE
Details
were flame
CUSTOM
Type
CUSTOM
Details
dried under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to 0° C.
STIRRING
Type
STIRRING
Details
Thereafter the solution was stirred at 0° C. for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
at room temperature for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
prepared above
STIRRING
Type
STIRRING
Details
This mixture was stirred at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
quenched with 100 ml water
CUSTOM
Type
CUSTOM
Details
Product was recovered by extraction with 3×75 ml ether
WASH
Type
WASH
Details
washed with saturated NaCl solutions
CUSTOM
Type
CUSTOM
Details
dried (mgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (silica; 5% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(CCSC2=CC=C(C=C12)C#CC1=NC=C(C(=O)OCC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.